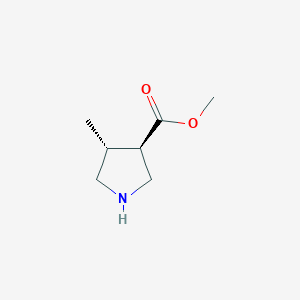
(3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate
説明
The compound (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate is a chiral molecule that is part of the pyrrolidine family, which are five-membered nitrogen-containing heterocycles. These compounds are of significant interest due to their presence in many biologically active molecules and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been reported through various methods. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, which are structurally related to the compound of interest, was achieved using a FeCl2/Et3N binary catalytic system . Another approach for synthesizing a chiral pyrrolidine derivative utilized an aziridinium ion intermediate, demonstrating the potential for creating complex chiral centers . Additionally, large-scale synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid has been reported, indicating the feasibility of synthesizing similar compounds from readily available starting materials .
Molecular Structure Analysis
X-ray diffraction data from a related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, revealed that it crystallized in an orthorhombic system, suggesting that detailed structural analysis is possible for these types of molecules . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrrolidine derivatives are versatile in chemical reactions. For example, the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates from α-amino acids via enaminones as intermediates shows the reactivity of the pyrrole ring and the possibility of introducing various substituents . The conversion of pyrrolidine derivatives to other functional groups, such as fluoropyrrolidine-2-carbonyl fluorides, demonstrates the chemical flexibility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely depending on the substituents attached to the ring. For instance, methyl 4-methylpyrrole-2-carboxylate has been identified as a volatile trail pheromone in leaf-cutting ants, indicating its high vapor pressure and biological activity . The synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from dehydroproline derivatives highlights the importance of stereochemistry in the physical properties of these molecules .
科学的研究の応用
Stereochemistry and Pharmacological Profile
The stereochemistry of pharmacologically active compounds, including pyrrolidine derivatives, plays a crucial role in their biological activity. For instance, research on phenylpiracetam and its methyl derivative highlights the significant impact of stereochemistry on the pharmacological profile of these substances. The preparation of enantiomerically pure compounds and the investigation of their biological activities underscore the importance of stereochemistry in drug design and development. Such studies suggest that compounds like (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate could have specific pharmacological advantages based on their stereochemistry (Veinberg et al., 2015).
Biocatalyst Inhibition by Carboxylic Acids
The impact of carboxylic acids on biocatalyst inhibition highlights the importance of understanding the interactions between carboxylic acid derivatives and biological systems. Research demonstrates that certain carboxylic acids can inhibit microbial growth and metabolism at concentrations below their desired yield and titer. This knowledge is critical for the engineering of robust microbial strains for industrial applications. The study on the inhibition of biocatalysts by carboxylic acids, including those structurally related to (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate, provides insights into developing strategies to mitigate such inhibitory effects (Jarboe et al., 2013).
Chemical Synthesis and Green Methodologies
The synthesis of heterocyclic compounds, including thiazolidinediones and related structures, highlights the versatility of chemical synthesis techniques, including green methodologies. Research focuses on developing efficient synthetic routes for these compounds, demonstrating the potential for the synthesis of related compounds such as (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate. The exploration of green chemistry approaches for synthesizing heterocyclic compounds is an area of active research, suggesting avenues for environmentally friendly synthesis of similar compounds (Santos et al., 2018).
特性
IUPAC Name |
methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-3-8-4-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYSKSUNLWRSFW-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363772 | |
| Record name | Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate | |
CAS RN |
1065331-03-4 | |
| Record name | Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thieno[2,3-c]pyridine](/img/structure/B153571.png)
![Thieno[2,3-d]pyrimidine](/img/structure/B153573.png)
![Thieno[3,2-b]pyridine](/img/structure/B153574.png)
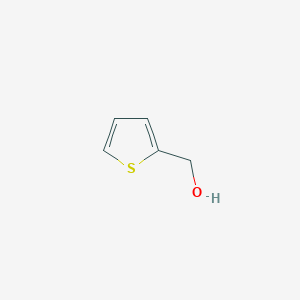
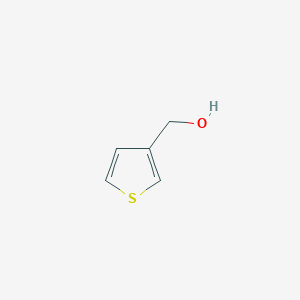

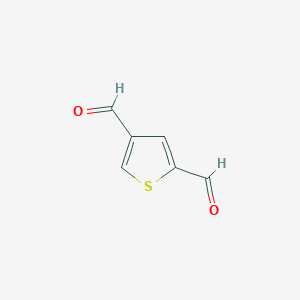
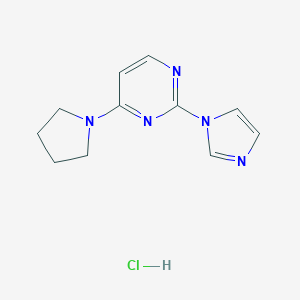
![4-[4-(Bromomethyl)phenyl]sulfonylmorpholine](/img/structure/B153590.png)
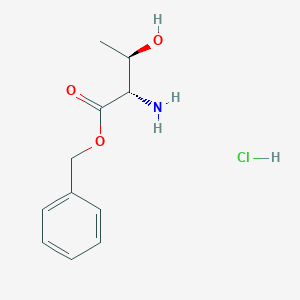
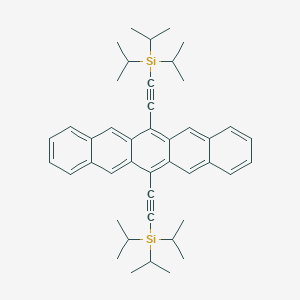
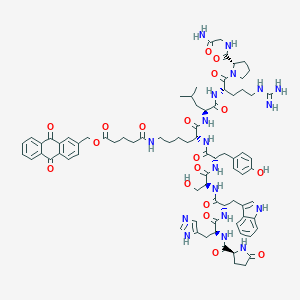

![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B153599.png)